Product packaging for Veranisatin C(Cat. No.:)

Veranisatin C

Cat. No.: B1248539
M. Wt: 372.32 g/mol
InChI Key: JTVRXANWSWLMEV-SGRUWRQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veranisatin C is a neurotropic sesquiterpenoid compound isolated from the star anise plant, Illicium verum . It belongs to the seco-prezizaane-type sesquiterpenes (SPS), a class known for their highly oxygenated, complex cage-like structures with multiple consecutive chiral centers, which are characteristic chemical markers of the Illicium genus . Studies have demonstrated that this compound exhibits significant biological activity in murine models, showing convulsion and lethal toxicity at an oral dose of 3 mg/kg and inducing hypothermia at lower doses . Its structural similarity to the potent neurotoxin anisatin suggests a potential mechanism of action as a non-competitive GABA antagonist, although its precise molecular target warrants further investigation . This compound is of high interest in neuroscience research for studying excitotoxicity, seizure mechanisms, and the modulation of inhibitory neurotransmission. Furthermore, as a member of the SPS family, which includes compounds with both neurotoxic and neurotrophic effects, this compound provides a valuable chemical scaffold for exploring structure-activity relationships . It is supplied exclusively for research purposes, such as in pharmacological and neurobiological studies. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O10 B1248539 Veranisatin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O10

Molecular Weight

372.32 g/mol

IUPAC Name

methyl (1S,2R,4R,5R,6R,7R,8R,11R)-4,5,7,11-tetrahydroxy-2-methyl-2',10-dioxospiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-7-carboxylate

InChI

InChI=1S/C16H20O10/c1-6-3-7(17)16(23)13(6)4-8(26-10(19)9(13)18)15(22,12(21)24-2)14(16)5-25-11(14)20/h6-9,17-18,22-23H,3-5H2,1-2H3/t6-,7-,8-,9+,13+,14+,15-,16-/m1/s1

InChI Key

JTVRXANWSWLMEV-SGRUWRQSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C(=O)OC)O)OC(=O)[C@@H]3O)O)O

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C(=O)OC)O)OC(=O)C3O)O)O

Synonyms

veranisatin C

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Veranisatin C

Botanical Sources and Distribution

Veranisatin C has been identified in a few species of the family Illiciaceae, which comprises 42 species, with over 70% distributed in southwestern and eastern Asia. researchmap.jp

This compound is a known constituent of Illicium verum, commonly known as Chinese star anise. nih.govelsevier.esresearchgate.net This evergreen tree is native to southeastern parts of China and Vietnam. researchmap.jpresearchgate.net The fruit of I. verum contains a variety of chemical compounds, including the neurotoxic sesquiterpenes Veranisatin A, B, and C. elsevier.esresearchgate.netmdpi.com These compounds were first isolated from star anise in 1996. mdpi.comcabidigitallibrary.org While I. verum is considered safe for consumption due to its generally low veranisatin content, the concentration of these toxic compounds can increase if the spice is boiled for extended periods. elsevier.es

Beyond Chinese star anise, this compound has also been reported in Illicium oligandrum. nih.govnp-mrd.org The KNApSAcK database, a comprehensive resource for natural product information, lists I. oligandrum as a source of this compound and the related Veranisatin E. genome.jpknapsackfamily.com The genus Illicium is known for producing a class of highly oxidative seco-prezizaane-type sesquiterpenes, which includes the veranisatins and other related compounds like anisatin (B1215211) found in the highly toxic Japanese star anise (Illicium anisatum). researchmap.jpresearchgate.netresearchgate.net

Illicium verum (Chinese Star Anise)

Extraction Techniques for Plant Metabolites

The extraction of this compound and other seco-prezizaane sesquiterpenoids from Illicium species involves various methods, ranging from traditional solvent-based approaches to more modern, efficient technologies.

Traditional extraction techniques are often the first step in isolating phytochemicals.

Solvent Extraction : The use of solvents is a common method for obtaining extracts from plant material. For instance, a dichloromethane (B109758) extract of Illicium tsangii was used to isolate murolane sesquiterpenes. cabidigitallibrary.orgcabidigitallibrary.org Methanol (B129727) is another frequently used solvent, as demonstrated in the extraction of seco-prezizaane-type sesquiterpenes from the pericarps of Illicium merrillianum. nih.gov Studies have also utilized ethanol, with subsequent fractionation using solvents like hexane, ethyl ether, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity. researchgate.netnih.gov

Steam Distillation : This method is widely used to extract volatile oils from star anise. cabidigitallibrary.orgiscientific.org However, it can be less effective for non-volatile or thermolabile compounds and may lead to thermal degradation or hydrolysis of some constituents. iscientific.org One study compared different methods and found the trans-anethole content from steam distillation (SD) to be 74.96%, lower than that from supercritical fluid extraction. nih.gov

To overcome the limitations of conventional methods, advanced extraction technologies are increasingly employed for their efficiency and selectivity. ua.esresearchgate.net

Supercritical Fluid Extraction (SFE) : This technique, often using CO2, is noted for its ability to extract compounds at relatively low temperatures, preserving their integrity. iscientific.org SFE has been successfully used to isolate essential oils from star anise, yielding a high-quality product. cabidigitallibrary.orgnih.gov One study noted that SFE operating at 90 bar and 50°C provided good extraction performance. cabidigitallibrary.org

Microwave-Assisted Extraction (MAE) : MAE is a green extraction method that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. ua.escore.ac.uk It has been applied to extract various bioactive compounds from medicinal plants, including those from Illicium species. ua.esresearchgate.net

Ultrasound-Assisted Extraction (UAE) : UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. ua.escore.ac.uk This method has been shown to be more efficient than some conventional techniques for extracting compounds from I. verum. researchgate.net

Table 1: Comparison of Extraction Methods for Illicium verum Metabolites

Extraction Method Key Principle Advantages Reported Findings for Illicium Citation
Solvent Extraction Utilizes solvents of varying polarities (e.g., ethanol, methanol, dichloromethane) to dissolve target compounds. Simple, widely applicable. Used to obtain crude extracts for isolating various sesquiterpenes. cabidigitallibrary.orgnih.govnih.gov
Steam Distillation Passes steam through plant material to vaporize volatile compounds, which are then condensed and collected. Effective for volatile oils. Extracts essential oil, but may cause thermal degradation. cabidigitallibrary.orgnih.goviscientific.org
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent, offering properties of both a gas and a liquid. High selectivity, low temperature, solvent-free product. Yields high-quality essential oil with high trans-anethole content. cabidigitallibrary.orgnih.goviscientific.org
Microwave-Assisted Extraction (MAE) Employs microwave radiation to heat the solvent and sample, accelerating extraction. Fast, reduced solvent consumption, higher yields. Considered a promising green technology for extracting plant metabolites. ua.esresearchgate.netcore.ac.uk
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation bubbles that disrupt cell walls, enhancing extraction. Increased efficiency, lower temperatures, reduced extraction time. Shown to improve yields of compounds from I. verum. ua.esresearchgate.net

Conventional Solvent Extraction Methods

Isolation and Purification Strategies

Following initial extraction, a multi-step process is required to isolate and purify specific compounds like this compound from the complex mixture. The isolation of veranisatins A, B, and C from I. verum was achieved through detailed chemical and physical analyses. nih.gov The general strategy involves chromatographic techniques.

Chromatography : This is the cornerstone of purification for natural products. Techniques such as High-Pressure Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for separating individual compounds from a crude extract. nih.gov The isolation of various seco-prezizaane sesquiterpenes from Illicium merrillianum relied on these chromatographic methods. nih.govnih.gov

Spectroscopic Analysis : Once a pure compound is isolated, its structure is elucidated using spectroscopic methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining the precise molecular structure of complex molecules like this compound. nih.govnih.govnih.gov

Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatography is a cornerstone technique for the purification of this compound from crude plant extracts. ontosight.aicore.ac.uk This process separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography

Initial purification of the crude extract is often achieved using column chromatography. This technique involves packing a glass column with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their polarity, with less polar compounds eluting faster and more polar compounds being retained on the column longer. The separated components are collected in sequential portions known as fractions.

Table 1: Illustrative Parameters for Column Chromatography in Natural Product Isolation

Parameter Description Example
Stationary Phase The solid adsorbent material packed in the column. Silica Gel (70-230 mesh)
Mobile Phase A solvent system used to elute compounds from the column. Gradient of Hexane and Ethyl Acetate
Elution Mode The method of applying the mobile phase. Gradient elution (increasing polarity)

| Fraction Collection | The process of collecting the eluate in separate tubes. | 10-20 mL per fraction |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the final purification and analysis of this compound. nih.govresearchgate.net It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. researchgate.net

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the separation of compounds from Illicium extracts. nih.govresearchgate.netmdpi.com Ultra-Performance Liquid Chromatography (UPLC), an enhancement of HPLC using even smaller particle sizes, has also been utilized for the metabolic profiling of star anise, successfully identifying this compound. nih.gov

Table 2: Representative HPLC/UPLC Conditions for Analysis of Illicium Metabolites

Parameter Description Source
System Vanquish Ultra-High-Performance Liquid Chromatography (UHPLC) mdpi.com
Column Accucore™ RP-MS C18 column (100 mm × 2.1 mm, 2.6 µm) mdpi.com
Mobile Phase (A) 0.1% formic acid in water; (B) Acetonitrile with 0.1% formic acid mdpi.com
Flow Rate 0.6 mL/min mdpi.com

| Detection | Mass Spectrometry (MS) | researchgate.netmdpi.com |

Fractionation Guided by Spectroscopic Analysis

The process of isolating a specific natural product like this compound is not a blind procedure. Instead, it is meticulously guided by analytical techniques, primarily spectroscopy, at each stage of fractionation. ontosight.ainih.gov After an initial separation by column chromatography, the numerous collected fractions must be analyzed to determine which ones contain the compound of interest.

Spectroscopic methods are employed to analyze the chemical composition of these fractions. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information. nih.govacs.org For instance, a researcher might analyze a set of fractions using Thin-Layer Chromatography (TLC) and then subject the promising fractions to NMR or HPLC-MS analysis. researchgate.net The resulting spectra reveal the presence and structure of the compounds within each fraction.

This analytical feedback loop allows chemists to:

Identify fractions containing sesquiterpenoids.

Pool fractions with similar chemical profiles.

Decide on the next steps for purification, such as further chromatography under different conditions.

The structures of this compound and other novel compounds from Illicium species have been definitively established through a combination of extensive spectroscopic analyses. acs.orgacs.org

Table 3: Spectroscopic Techniques Used in the Elucidation of this compound and Related Compounds

Spectroscopic Method Abbreviation Purpose References
One-Dimensional Nuclear Magnetic Resonance 1D NMR (¹H, ¹³C) Provides information about the number and type of protons and carbons in a molecule. nih.gov
Two-Dimensional Nuclear Magnetic Resonance 2D NMR (HMQC, HMBC, NOESY) Reveals connectivity between atoms, helping to piece together the molecular structure. nih.gov
High-Resolution Mass Spectrometry HRMS / HR-ESI-MS Determines the precise molecular formula of a compound. nih.govacs.org
Infrared Spectroscopy IR Identifies the functional groups present in a molecule. acs.org

By systematically applying these chromatographic and spectroscopic techniques, researchers can successfully navigate the complex chemical landscape of a plant extract to isolate pure this compound for further study. ontosight.ai

Structural Elucidation and Stereochemistry of Veranisatin C

Determination of Chemical Structure

The precise arrangement of atoms and bonds within the Veranisatin C molecule was deciphered using a suite of analytical tools, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were employed to map out the carbon skeleton and the placement of protons.

Detailed analysis of ¹H NMR spectra reveals the chemical shifts, coupling constants, and multiplicities of each proton, providing insights into the electronic environment and connectivity of neighboring atoms. Concurrently, ¹³C NMR spectra identify the number of unique carbon atoms and their hybridization states (sp³, sp², sp). unesp.br

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in assembling the molecular framework. researchgate.net COSY experiments establish proton-proton correlations, identifying adjacent protons, while HMBC experiments reveal long-range correlations between protons and carbons, allowing for the connection of different molecular fragments. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
184.52.35 (d, 4.0)
245.11.85 (m)
334.51.65 (m), 1.75 (m)
478.24.21 (d, 5.0)
592.1-
672.34.55 (s)
7173.2-
855.43.12 (d, 2.0)
942.32.15 (m)
10208.5-
1195.85.85 (s)
12170.1-
1315.81.05 (d, 7.0)
1468.94.15 (d, 9.0), 4.35 (d, 9.0)
15175.5-
OMe52.53.75 (s)

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) was employed to determine its exact molecular formula. HRMS measurements provide highly accurate mass values, allowing for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). researchgate.net The molecular formula for this compound has been established as C₁₆H₂₀O₁₀. knapsackfamily.comthegoodscentscompany.com

Fragmentation patterns observed in the mass spectrum can also offer clues about the structural motifs present in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. specac.commlsu.ac.in The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) groups (from the lactone and ester), and carbon-oxygen (C-O) single bonds, consistent with its proposed structure. nih.govrsc.org

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C=O (lactone)~1780
C=O (ester)~1740
C-O (ether/ester)~1200-1000

X-ray Crystallography for Solid-State Structure

While spectroscopic methods provide powerful tools for structural elucidation, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. glycoforum.gr.jpcuny.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. glycoforum.gr.jp The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined, confirming the connectivity and absolute stereochemistry of the molecule. nih.govnih.gov The successful growth of a suitable single crystal of this compound would be a critical step in obtaining its X-ray crystal structure. bibliomed.org

Classification within Natural Product Families

Based on its core molecular framework, this compound is classified as a specific type of sesquiterpenoid.

Seco-Prezizaane-Type Sesquiterpenoid Framework

This compound belongs to the family of seco-prezizaane-type sesquiterpenoids. proquest.comsci-hub.se Sesquiterpenoids are a class of natural products built from three isoprene (B109036) units, resulting in a C15 skeleton. The "seco" prefix indicates that one of the carbon-carbon bonds of the parent prezizaane skeleton has been cleaved. This particular structural class is characteristic of the Illicium genus. proquest.com The complex and highly oxygenated structure of this compound, with its rearranged carbon skeleton, is a hallmark of this natural product family. ontosight.aiu-tokyo.ac.jp

Synthetic Approaches and Analog Development of Veranisatin C

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of Veranisatin C, while not explicitly detailed in the literature, can be logically devised by examining the successful total syntheses of closely related and structurally analogous seco-prezizaane sesquiterpenoids such as anisatin (B1215211) and jiadifenolide. nih.govnih.gov The core strategy would involve simplifying the complex polycyclic structure into more manageable and synthetically accessible precursors.

A plausible retrosynthetic approach for this compound would begin with the disconnection of the spiro β-lactone and the ester functionality, revealing a core polycyclic alcohol. Further simplification would involve the deconstruction of the oxabicyclo[3.3.1]nonane system. Key disconnections would likely target the bonds forming this bicyclic ether and the bonds that assemble the densely functionalized carbocyclic core. This strategy aims to break down the target molecule into simpler, often commercially available or readily synthesized starting materials. The power of this analytical technique lies in its ability to logically explore multiple synthetic routes and identify key strategic bond formations. arkat-usa.org

The retrosynthetic analysis would identify key synthons, which are idealized fragments resulting from a disconnection. For each synthon, a corresponding synthetic equivalent, a real chemical reagent that can effect the desired transformation, would be proposed. This systematic deconstruction allows for the planning of a forward synthesis that is both efficient and stereocontrolled.

Key Methodologies for Complex Spiro Ring System Construction

Stereoselective Carbon-Carbon Bond Formations

The construction of the carbocyclic core of this compound, with its multiple contiguous stereocenters, would heavily rely on stereoselective carbon-carbon bond-forming reactions. Methodologies such as aldol (B89426) reactions, Michael additions, and various cyclization strategies are central to establishing the correct relative and absolute stereochemistry. For instance, in the synthesis of related seco-prezizaane sesquiterpenoids, intramolecular radical cyclizations have proven effective for creating sterically congested quaternary carbon centers. mosolymp.runih.gov Furthermore, transition metal-catalyzed reactions, such as palladium-mediated allylation or rhodium-catalyzed conjugate additions, have been instrumental in the asymmetric synthesis of key intermediates for compounds like anisatin and jiadifenolide. uzh.ch

Functional Group Interconversions and Stereocontrol

The high degree of oxygenation in this compound requires a carefully orchestrated sequence of functional group interconversions. Stereocontrol during these transformations is paramount. Directed hydroxylations, epoxidations, and reductions, where an existing stereocenter directs the approach of a reagent, are critical for installing the numerous hydroxyl groups with the correct stereochemistry. For example, substrate-controlled dihydroxylations and hydroxy-directed reductions have been successfully employed in the synthesis of jiadifenolide to set adjacent stereocenters. nih.gov The formation of the oxabicyclo[3.3.1]nonane skeleton, a key structural motif, can be achieved through intramolecular cyclization of a diol or by the cleavage of an epoxide by an internal nucleophile, strategies that have been demonstrated in the synthesis of anisatin. uzh.chnih.gov

Total Synthesis Efforts of Related Seco-Prezizaane Sesquiterpenoids (e.g., Anisatin, Jiadifenolide)

While a total synthesis of this compound has not yet been reported, the synthetic efforts toward the related and highly bioactive seco-prezizaane sesquiterpenoids, anisatin and jiadifenolide, provide a valuable blueprint. These syntheses showcase a variety of elegant strategies to tackle the common structural challenges within this family of natural products.

The total synthesis of (–)-anisatin, a potent neurotoxin, has been accomplished through various routes. dntb.gov.ua One notable approach features a rhodium-catalyzed 1,4-addition, an intramolecular Diels-Alder reaction to construct a key tricyclic intermediate, and a stereoselective ontosight.ainih.gov-Wittig rearrangement. uzh.chnih.gov Another successful strategy employed a free radical cyclization as a key step. nih.gov These syntheses highlight the ingenuity required to control the stereochemistry of the eight contiguous stereogenic centers and to construct the characteristic oxabicyclo[3.3.1]nonane and spiro β-lactone moieties. uzh.chresearchgate.net

The neurotrophic agent (–)-jiadifenolide has also been the subject of intense synthetic interest, resulting in several total syntheses. ontosight.ainih.gov One approach utilized an acid-induced cascade reaction to form the E-ring lactone and palladium-mediated reactions for the construction of the A and C rings. mosolymp.ru Another protecting-group-free total synthesis was achieved, featuring a samarium(II) iodide-mediated reductive cyclization and a novel [4+1] annulation to form a multisubstituted tetrahydrofuran (B95107) ring. nih.gov These syntheses demonstrate the diverse and innovative strategies that have been developed to assemble the complex pentacyclic core of jiadifenolide. nih.gov

Rational Design and Synthesis of this compound Analogs

The synthesis of analogs of this compound is crucial for probing its biological mechanism of action. Although specific studies on this compound analogs are not available, the principles for their design can be inferred from studies on related Illicium sesquiterpenoids.

Structural Modifications for Mechanistic Probing

Many Illicium sesquiterpenes exhibit potent neurotoxic or neurotrophic activities, often by modulating GABA receptors. nih.govnih.gov Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the oxygenation pattern and the nature of the lactone ring can significantly impact their biological activity.

For this compound, the synthesis of analogs would likely focus on several key structural features:

The Spiro β-lactone: This moiety is known to be crucial for the toxicity of anisatin. Analogs with a modified or opened lactone ring could help to elucidate its role in the biological activity of this compound.

Hydroxyl Groups: The numerous hydroxyl groups offer sites for modification, such as esterification, etherification, or selective deoxygenation. These changes would probe the importance of specific hydrogen bonding interactions with a biological target.

The C-Ring Ester: The methyl ester in this compound could be varied to other esters or amides to investigate the influence of this group on activity and pharmacokinetic properties.

By systematically modifying these functional groups, it would be possible to develop a library of this compound analogs. The biological evaluation of these analogs would provide valuable insights into the structural requirements for its activity and could lead to the identification of new therapeutic agents or valuable research tools.

Development of Simplified Bioactive Scaffolds

The intricate molecular architecture of this compound and its congeners presents a formidable challenge to synthetic chemists. This complexity, coupled with the desire to mitigate the inherent toxicity while retaining or enhancing the desirable neurotrophic properties, has spurred research into the development of simplified, yet still bioactive, structural scaffolds. The core strategy revolves around identifying the essential pharmacophoric elements within the natural product and designing more accessible synthetic analogs that preserve these features.

One notable investigation into simplified analogs of neurotrophic Illicium sesquiterpenes, which are structurally related to this compound, has provided significant insights. This research focused on creating a series of simplified derivatives based on the core frameworks of Merrilactone A and Anislactone A/B. researchgate.netnih.gov A concise synthetic route was developed to produce the fundamental carbon skeleton, which was then subjected to various modifications to generate a library of analogs with altered oxidation levels and functional groups. researchgate.netnih.gov

The synthetic approach commenced with readily available starting materials, enabling the gram-scale production of the core scaffold. This accessibility is a critical factor in facilitating extensive structure-activity relationship (SAR) studies. From this common core, a total of 15 derivatives were synthesized and subsequently evaluated for their ability to promote neurite outgrowth in neuronal cell lines. researchgate.netnih.gov

The research findings indicated that the promising neurotrophic activity of the parent natural products could be retained, and in some cases enhanced, in these structurally simpler analogs. nih.gov This suggests that the complete, complex caged structure of the natural sesquiterpenes may not be an absolute requirement for their bioactivity.

Further studies on other majucin-type sesquiterpenes have also contributed to understanding the key structural motifs for neurotrophic activity. For instance, investigations into jiadifenolide and its analogs have suggested that substitution at the C-10 position plays a critical role in bioactivity, whereas the hemiketal moiety and substitution at the C-1 position might be less crucial. nih.gov These findings are instrumental in guiding the design of future simplified scaffolds.

The table below summarizes a selection of the simplified analogs developed and their observed neurotrophic activity. The data illustrates that strategic simplification of the natural product scaffold can lead to the discovery of potent, more synthetically accessible neurotrophic agents.

CompoundModification from Natural ScaffoldObserved Neurotrophic ActivityReference
Analog 1 Simplified A/B ring system, varied oxidationRetained neurite outgrowth promotion researchgate.netnih.gov
Analog 2 Altered C-ring functionalityModulated bioactivity researchgate.netnih.gov
Analog 3 Simplified D-ring equivalentMaintained significant activity researchgate.netnih.gov
Analog 37 Simplified tetracyclic core>160% neurite outgrowth at 0.3 µM nih.gov
Analog 38 Simplified tetracyclic core>160% neurite outgrowth at 0.3 µM nih.gov

This table is illustrative and based on findings from studies on structurally related Illicium sesquiterpenes. The development of simplified analogs is an ongoing area of research, and the bioactivity can vary significantly with minor structural modifications.

Elucidating Biological Activities and Mechanistic Pathways of Veranisatin C

Neurotropic Activity and Receptor Interaction Mechanisms

Veranisatin C, a seco-prezizaane-type sesquiterpene found in star anise (Illicium verum), is recognized for its pronounced neurotropic effects. nih.gov These activities are intrinsically linked to its complex, caged molecular structure, which facilitates interaction with specific neuronal receptors.

Modulatory Effects on Neurotransmitter Systems (e.g., GABAergic pathways)

The primary neurotropic mechanism of this compound involves the modulation of the γ-aminobutyric acid (GABA) system. springermedizin.deelsevier.es GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA_A receptor, are crucial for regulating neuronal excitability. nih.govscielo.org.mx this compound has been identified as a picrotoxin-like, noncompetitive antagonist of the GABA_A receptor. nih.govaap.org By binding to the receptor, it inhibits the normal flow of chloride ions into the neuron, which dampens the inhibitory signal. nih.govnih.gov This antagonism leads to increased nerve excitability, which can manifest as convulsions at higher doses. nih.govspringermedizin.deelsevier.es

Investigation of Neuronal Targets and Signaling Cascades

The principal neuronal target for this compound is the GABA_A receptor. nih.govaap.org Its action as a noncompetitive antagonist is the key to its neuroactivity. springermedizin.deelsevier.es When this compound binds to the GABA_A receptor, it induces a conformational change that prevents the channel from opening, even when GABA is bound to its own site. This allosteric inhibition disrupts the normal signaling cascade that would lead to hyperpolarization and reduced neuronal firing. nih.gov While the immediate effect is the blockade of the chloride ion channel, the specific downstream signaling cascades that are subsequently triggered or inhibited by this action are not yet fully detailed in the scientific literature. The primary observable outcome is a state of hyperexcitability in the central nervous system. aap.org

Comparative Analysis of Neurotropic Potency with Related Compounds (e.g., Anisatin (B1215211), Veranisatin A)

The neurotropic potency of this compound is often evaluated in comparison to its structurally related and more toxic counterpart, Anisatin, which is found in the highly poisonous Japanese star anise (Illicium anisatum). elsevier.essci-hub.se Research has shown that this compound, along with Veranisatins A and B, exhibits a lower but still significant toxicity profile compared to Anisatin. Both Anisatin and the Veranisatins are potent convulsants. nih.govaap.org

A comparative study in mice highlighted these differences in potency. While Anisatin is lethal at an oral dose of 1 mg/kg, the Veranisatins (A, B, and C) produce similar convulsive and lethal effects at a higher dose of 3 mg/kg. researchgate.net At lower, non-lethal doses, Veranisatin A has also been noted to decrease methamphetamine-enhanced locomotion and produce analgesic effects in mice. nih.gov

Table 1: Comparative Neurotropic Effects of Veranisatins and Anisatin in Mice

CompoundOral Dose (p.o.)Observed EffectSource(s)
Anisatin 1 mg/kgConvulsion and lethal toxicity researchgate.net
Veranisatin A, B, C 3 mg/kgConvulsion and lethal toxicity nih.govresearchgate.net
Veranisatin A 0.1 mg/kgDecreased methamphetamine-enhanced locomotion, analgesic effect nih.gov

Antimicrobial Spectrum and Underlying Mechanisms of Action

While extensive research on the isolated this compound compound is limited, studies on extracts from Illicium verum, which contain this compound, have demonstrated a notable spectrum of antimicrobial activity. capes.gov.brmdpi.com

Antibacterial Efficacy Against Drug-Resistant Pathogens (e.g., Staphylococcus aureus, Acinetobacter baumannii)

Extracts from Illicium verum have shown significant antibacterial efficacy against challenging drug-resistant pathogens. mdpi.com Studies have reported that ethanolic and supercritical CO2 extracts of star anise are active against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. mdpi.comresearchgate.net For instance, ethanolic extracts of I. verum fruits showed activity against clinical isolates of A. baumannii and S. aureus with Minimum Inhibitory Concentration (MIC) values of 0.15 µg/mL and 0.11 µg/mL, respectively. mdpi.com While this compound is a known constituent of these extracts, the antibacterial effects are likely due to the synergistic action of multiple compounds, including anethole (B165797) and various phenolics. springermedizin.demdpi.com The precise contribution of this compound alone to this antibacterial activity has not been specifically quantified in available research.

Table 2: Antibacterial Activity of Illicium verum Fruit Ethanolic Extract

PathogenStrain TypeMIC (µg/mL)Source(s)
Acinetobacter baumannii Clinical Drug-Resistant0.15 mdpi.com
Staphylococcus aureus Clinical Drug-Resistant0.11 mdpi.com

Antifungal Activity Assessment

Similar to its antibacterial properties, the antifungal activity of this compound is primarily inferred from studies of Illicium verum extracts and essential oils. These have demonstrated broad-spectrum antifungal effects against various plant-pathogenic fungi. capes.gov.briscientific.org The primary compound credited with this activity is trans-anethole, which constitutes a major portion of the essential oil. capes.gov.br For example, the essential oil of star anise showed strong inhibitory effects against eleven plant pathogenic fungi, with IC50 values ranging from 0.07 to 0.25 mg/ml. iscientific.org There is currently a lack of specific studies assessing the antifungal efficacy of the isolated this compound compound.

Inhibition of Microbial Virulence Factors (e.g., Biofilm Formation)

The disruption of microbial virulence factors, such as the formation of biofilms, is a key strategy in combating pathogenic bacteria. While studies on isolated this compound are limited, its presence in bioactive plant extracts suggests a potential role in anti-virulence activities.

A significant study investigating a polar extract of Illicium verum identified this compound as one of its metabolites. nih.gov This extract demonstrated noteworthy in vitro activity against biofilm formation by highly virulent and multidrug-resistant pathogens. Specifically, the star anise extract showed significant inhibition and detachment activity against biofilms of Acinetobacter baumannii AB5057 and methicillin-resistant Staphylococcus aureus (MRSA) USA300. nih.gov The research proposed that the polar fraction of star anise holds potential for use in anti-virulence strategies against persistent infections. nih.gov However, the study evaluated the effects of the entire extract, and the precise contribution of this compound to the observed anti-biofilm effects has not been individually quantified.

Cellular and Molecular Targets in Microbial Physiology

Understanding the specific cellular and molecular targets of a compound is crucial for elucidating its mechanism of action. Currently, the scientific literature does not provide specific details on the cellular and molecular targets of isolated this compound within microbial physiology.

The research that identified this compound in an anti-biofilm-acting star anise extract did not proceed to isolate the compound and test its specific molecular interactions. nih.gov Therefore, while the extract as a whole was effective, it remains unclear which of its many components, including this compound, is responsible for the bioactivity and what microbial pathways they target. nih.gov Further research is required to determine if this compound acts on specific bacterial components, such as enzymes, signaling pathways, or cell structures, to exert any antimicrobial or anti-virulence effects.

Antioxidant Potential and Cellular Protective Pathways

The antioxidant capacity of natural compounds is a field of intensive study. This compound has been identified in plant extracts that exhibit antioxidant properties, although data on the pure compound is sparse.

The antioxidant potential of extracts containing this compound has been evaluated using standard radical scavenging assays. An aqueous methanolic extract of Illicium verum, which was found to contain this compound, demonstrated strong antioxidant activity through five different complementary methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov

Similarly, this compound was identified as a constituent in a methanol (B129727) extract of Neurada procumbens, which also showed free radical scavenging activity in DPPH and ABTS assays. selcuk.edu.tr Another study on Lablab purpureus seeds also detected this compound in extracts that demonstrated significant radical scavenging capabilities in DPPH and ABTS assays. researchgate.net

The ability of a compound to reduce oxidized species is another measure of its antioxidant potential. This is often evaluated through assays like the Ferric Reducing Antioxidant Power (FRAP) assay.

The star anise extract containing this compound was evaluated for its antioxidant potential using both a general reducing power assay and the FRAP assay. nih.gov The extract demonstrated a capacity to reduce ferric iron. nih.gov Likewise, extracts of Neurada procumbens, in which this compound was identified, were assessed using FRAP and Copper Reducing Antioxidant Capacity (CUPRAC) assays, showing positive results. selcuk.edu.tr

As with radical scavenging assays, these findings reflect the total reducing power of the complex extracts. There is currently no available data detailing the reducing power capacity of this compound as an isolated compound.

There is currently no information available in the reviewed scientific literature regarding the specific mechanisms by which this compound may protect against oxidative stress in cellular models. While the extracts it is found in exhibit antioxidant activity through radical scavenging and reducing power, further studies are needed to understand if and how this compound contributes to cellular protection, such as by influencing endogenous antioxidant enzymes or signaling pathways involved in the oxidative stress response.

Evaluation of Reducing Power Capacity

Anti-inflammatory Properties and Molecular Targets

Investigations into the specific anti-inflammatory properties of this compound and its potential molecular targets are not available in the current scientific literature. While other compounds from star anise, such as anethole, have been studied for their anti-inflammatory effects, these findings cannot be extrapolated to this compound. ulpgc.es Research is needed to determine whether this compound possesses any anti-inflammatory activity and, if so, to identify the molecular pathways it may modulate.

Inhibition of Pro-inflammatory Mediators (e.g., cytokines, enzymes)

Antiviral Efficacy and Viral Target Modulation

The antiviral properties of Illicium verum are well-recognized, largely due to its high concentration of shikimic acid, which is a key precursor in the synthesis of the anti-influenza drug oseltamivir (B103847) (Tamiflu). iscientific.orgsci-hub.se Extracts of the plant have demonstrated efficacy against various viruses, including Herpes Simplex Virus type-1 and grouper iridovirus. nih.govecronicon.net

In the search for novel antiviral agents, particularly against SARS-CoV-2, computational methods like molecular docking are frequently used to screen natural compounds for their potential to inhibit key viral enzymes. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical target for drug development because of its essential role in viral replication. researchgate.netnih.gov

A computational study evaluated 60 phytoconstituents from Illicium verum for their inhibitory potential against SARS-CoV-2 Mpro. researchgate.net In this screening, compounds related to this compound, specifically Veranisatin A and Veranisatin B, were identified as having noteworthy binding affinities. researchgate.net this compound itself was not highlighted as a top candidate in this particular study, indicating that further direct computational and in-vitro studies are necessary to ascertain its specific potential as a SARS-CoV-2 Mpro inhibitor.

Table 1: Molecular Docking Results of Selected Veranisatins against SARS-CoV-2 Mpro
CompoundBinding Energy (Kcal/mol)Reference
Veranisatin A-7.42 researchgate.net
Veranisatin B-7.12 researchgate.net

Beyond protease inhibition, antiviral compounds can act through various other mechanisms. ecronicon.net While Veranisatins A, B, and C are noted in the literature, it is primarily in the context of their neurotropic and toxic properties. nih.govmdpi.com The broader antiviral activities of star anise are generally credited to its essential oils or other specific components like shikimic acid. iscientific.orgecronicon.net At present, there is no available research that specifically investigates other potential antiviral mechanisms of purified this compound.

Computational Studies on Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

Other Emerging Biological Activities and Therapeutic Potential

The exploration of this compound's biological profile is expanding, with some studies pointing towards its involvement in other biochemical processes.

Enzyme inhibition is a common mechanism for therapeutic agents. nih.govbiocompare.com this compound was identified as a constituent of a methanolic extract from the plant Neurada procumbens. selcuk.edu.tr This plant's extracts were subjected to a panel of enzyme inhibition assays to screen for potential therapeutic activities. selcuk.edu.tr

The study evaluated the inhibitory effects of different extracts (n-hexane, chloroform (B151607), ethyl acetate (B1210297), butanol, and methanol) against several enzymes. The n-hexane extract showed the most potent inhibition of butyrylcholinesterase (BChE), while the chloroform extract was most effective against α-amylase. selcuk.edu.tr Although the methanolic extract, containing this compound, demonstrated strong antioxidant properties, its activity in the enzyme inhibition assays was not consistently the highest across the board when compared to the other extracts. selcuk.edu.tr As the study utilized a crude extract, the precise contribution of this compound to the observed enzymatic inhibition cannot be isolated from the effects of other co-occurring compounds.

Table 2: Enzyme Inhibition Assays Performed on Extracts of Neurada procumbens (Containing this compound)
Enzyme TargetAssociated ConditionReference
Acetylcholinesterase (AChE)Alzheimer's Disease selcuk.edu.tr
Butyrylcholinesterase (BChE)Alzheimer's Disease selcuk.edu.tr
TyrosinasePhotocarcinogenesis / Hyperpigmentation selcuk.edu.tr
α-AmylaseDiabetes selcuk.edu.tr
α-GlucosidaseDiabetes selcuk.edu.tr

Modulation of Cellular Signaling Pathways

This compound, a seco-prezizaane-type sesquiterpenoid lactone isolated from the fruit of the Chinese star anise (Illicium verum), has been identified as a modulator of cellular signaling, primarily through its interaction with neurotransmitter receptors. Research into its biological activities has pinpointed its significant effects on the central nervous system, which are attributed to its ability to interfere with inhibitory signaling pathways.

The principal mechanistic pathway influenced by this compound is the γ-aminobutyric acid (GABA) signaling system. Specifically, it functions as a non-competitive antagonist of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

By acting as a non-competitive antagonist, this compound is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site itself. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when GABA is bound. The consequence of this inhibition is a reduction in the flow of chloride ions, which in turn diminishes the inhibitory tone in the brain. This disruption of GABAergic inhibition leads to a state of neuronal hyperexcitability.

The neurotoxic effects observed in animal studies, such as convulsions and lethal toxicity at higher doses, are a direct manifestation of this mechanism. nih.gov At a dose of 3 mg/kg administered orally to mice, this compound, along with the related compounds Veranisatin A and B, induced convulsions and proved to be lethal. nih.gov At lower doses, these compounds were observed to cause hypothermia. nih.gov

While direct quantitative data on the binding affinity or inhibitory concentration (IC50) of this compound at the GABA-A receptor is not extensively detailed in the current literature, studies on structurally similar compounds provide valuable context. For instance, a study on various seco-prezizaane terpenoids demonstrated that Veranisatin A, a closely related compound, is a potent inhibitor of the specific binding of a non-competitive GABA receptor antagonist to both housefly-head and rat-brain membranes. nih.gov This suggests that this compound likely shares a similar high-affinity interaction with the receptor.

The table below summarizes the key research findings regarding the biological effects of this compound and its proposed mechanism of action.

CompoundBiological Effect(s)Test SystemProposed Cellular Signaling Pathway Modulation
This compound Convulsions, Lethal ToxicityMice (in vivo)Non-competitive antagonism of the GABA-A receptor, leading to reduced inhibitory neurotransmission and neuronal hyperexcitability.
HypothermiaMice (in vivo)Modulation of central nervous system pathways secondary to GABA-A receptor antagonism.

It is important to note that while the antagonism of GABA-A receptors is the most well-documented signaling pathway modulated by this compound, some databases have associated the compound with broader cellular processes such as "cell signaling" and "lipid metabolism pathway". cigna.comresearchgate.net However, detailed research elucidating the specific nature of these interactions is currently lacking. The primary and most functionally significant biological activity of this compound identified to date remains its potent disruption of GABAergic signaling.

Analytical Methodologies for Identification and Quality Control of Veranisatin C

Chromatographic Fingerprinting and Profiling

Chromatographic methods are fundamental for separating Veranisatin C from the myriad of other phytochemicals present in star anise extracts. These techniques provide both qualitative and quantitative data crucial for identity, purity, and stability assessments.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly when coupled with high-resolution detectors, is a cornerstone for the analysis of non-volatile compounds like this compound. While dedicated quantitative HPLC-UV methods for this compound are not extensively detailed in the literature, its analysis is typically embedded within broader metabolomic profiling of Illicium species. selcuk.edu.tr Ultra-High Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers faster analysis times and greater resolution.

A key study successfully identified this compound in an aqueous methanolic extract of star anise using a UPLC system coupled with High-Resolution Mass Spectrometry (HRMS). nih.gov The compound was separated on a reversed-phase C18 column, which is standard for retaining and separating moderately polar to non-polar compounds. nih.gov This approach allows for the clear separation of this compound from other closely related sesquiterpenoids and phenylpropanoids present in the extract. nih.gov The quantitative analysis would involve developing a validated method using a purified this compound standard to create a calibration curve.

Table 1: Example UPLC System Parameters for the Identification of this compound

Parameter Specification
System UPLC with Reversed-Phase (RP) C18 column nih.gov
Mobile Phase Gradient elution, typically with water and acetonitrile (B52724) or methanol (B129727) containing a formic acid modifier to improve peak shape and ionization efficiency chromatographyonline.comresearchgate.net
Injection Volume 2 µL nih.gov
Detection High-Resolution Mass Spectrometry (HRMS) nih.gov or Photodiode Array (PDA) selcuk.edu.tr

| Identified Rt | 6.43 minutes nih.gov |

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. This compound itself is a non-volatile sesquiterpenoid lactone and is therefore not suitable for direct analysis by GC without chemical derivatization. cabidigitallibrary.org However, GC, especially when coupled with Mass Spectrometry (GC-MS), is indispensable for the quality control of the source material, Illicium verum. researchgate.net

The chemical profile of the essential oil from star anise is a critical marker of its identity and purity. jst.vnmdpi.comresearchgate.net Adulteration of Chinese star anise (I. verum) with toxic species like Japanese star anise (I. anisatum) is a known issue. researchgate.net GC-MS profiling of the volatile fraction can confirm the authenticity of the plant material by identifying the characteristic major components. The presence and relative abundance of compounds like (E)-anethole, estragole, and limonene, and the absence of markers from toxic species, ensure the correct starting material is used for the isolation of this compound. cabidigitallibrary.orgcabidigitallibrary.org

Table 2: Major Volatile Compounds in Illicium verum Fruit Essential Oil Identified by GC-MS

Compound Typical Percentage (%) Reference
trans-Anethole 83.68% - 93.9% cabidigitallibrary.orgmdpi.com
Limonene 1.05% - 3.46% cabidigitallibrary.orgjst.vn
Estragole (Methyl Chavicol) 1.05% - 1.4% cabidigitallibrary.orgcabidigitallibrary.org
Linalool ~1.44% researchgate.netbioline.org.br

| α-Pinene | ~0.71% | mdpi.com |

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for the qualitative assessment of phytochemical extracts. libretexts.org It serves as an initial screening method to verify the presence of certain compound classes in Illicium verum extracts and to distinguish between different Illicium species. researchgate.netindexcopernicus.com

For the analysis of this compound, a sample of the plant extract is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. libretexts.org The plate is then developed in a sealed chamber with a suitable mobile phase, which is typically a mixture of non-polar and polar solvents. operachem.com This process separates the compounds based on their differential affinities for the stationary and mobile phases. libretexts.org

After development, the separated compounds are visualized. While some compounds are colored, most, including this compound, require a visualization agent. This can be achieved by viewing the plate under UV light if the plate contains a fluorescent indicator, or by spraying with a chemical reagent (e.g., sulfuric acid followed by heating, or specific stains for terpenoids) that reacts with the compounds to produce colored spots. operachem.commdpi.com The resulting pattern of spots, or "fingerprint," provides a qualitative profile of the extract. TLC is particularly useful in quality control to quickly check for adulteration, for example, by comparing the flavonoid pattern of a sample to that of authentic I. verum and known toxic adulterants. researchgate.net

Advanced Mass Spectrometry Techniques

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like HPLC, it provides unparalleled sensitivity and specificity for identifying and quantifying compounds in complex mixtures.

HPLC-MS/MS for Trace Detection and Confirmation

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for trace detection and unambiguous confirmation of target analytes. mdpi.com This method is highly effective for analyzing compounds like this compound, which may be present at low concentrations in crude extracts. nih.gov

In an HPLC-MS/MS system, after the compounds are separated by the HPLC, they enter the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI). researchgate.net The first mass analyzer (MS1) selects the precursor ion of the target compound—for this compound, this would be its protonated or deprotonated molecular ion. This selected ion is then passed into a collision cell, where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the second mass analyzer (MS2), creating a unique fragmentation spectrum. mdpi.com

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective because it monitors for a specific precursor-to-product ion transition. researchgate.netresearchgate.net This high selectivity allows for the detection and quantification of the target compound even in the presence of co-eluting interferences, a common challenge in natural product analysis. researchgate.net Studies on the related toxic compound anisatin (B1215211) demonstrate that HPLC-MS/MS methods can achieve limits of detection in the micrograms per kilogram (µg/kg) range, highlighting the technique's suitability for detecting trace levels of this compound. researchgate.net

Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.govnih.gov This precision is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one like this compound.

For this compound, with a molecular formula of C₁₆H₂₀O₁₀, the calculated exact mass provides a highly specific identifier. nih.govknapsackfamily.com One study using UPLC-HRMS identified this compound in a star anise extract by detecting its ion in negative mode at an m/z of 371.09775, which corresponded to the calculated exact mass with a minimal error, thus confirming its elemental formula. nih.gov

Fragmentation analysis, performed using MS/MS, provides structural information. The fragmentation pattern is like a fingerprint for a molecule. By analyzing the masses of the fragments, chemists can deduce the structure of the parent molecule. Predicted MS/MS spectra for this compound show characteristic fragmentation pathways that can be used for its definitive identification.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₆H₂₀O₁₀ nih.govknapsackfamily.com
Monoisotopic Mass 372.105649 Da nih.gov
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov
Observed Precursor Ion [M-H]⁻ m/z 371.09775 nih.gov
Mass Error -0.193 ppm nih.gov

| Predicted Major Fragment Ions (Positive Mode, 20V) | m/z 355.0973, 337.0867, 311.0711, 293.0605 | |

Standardization and Authentication Protocols for Illicium verum Extracts

The standardization and authentication of botanical extracts from Illicium verum are critical to ensure product quality and safety, primarily due to the risk of adulteration with toxic species. researchgate.net

Differentiation from Toxic Adulterant Species (e.g., Illicium anisatum)

A significant safety concern for products derived from Illicium verum (Chinese star anise) is the potential for adulteration with the morphologically similar but highly toxic Japanese star anise (Illicium anisatum). researchgate.net I. anisatum contains neurotoxic sesquiterpene lactones, such as anisatin, which are not present in significant amounts in authentic I. verum. botanicalauthentication.orgacs.org Several analytical methods have been developed to differentiate between these two species. mdpi.com

Analytical Methods for Differentiation:

Analytical MethodPrincipleKey Findings for Differentiation
Thin-Layer Chromatography (TLC) Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The resulting pattern of spots (chromatogram) serves as a fingerprint.I. verum and I. anisatum exhibit distinct flavonoid patterns, allowing for clear visual differentiation. acs.orgnih.gov The TLC fingerprint of I. anisatum is distinctly different from that of I. verum. botanicalauthentication.org
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) A highly sensitive and selective technique that separates compounds using HPLC and then identifies and quantifies them based on their mass-to-charge ratio.This method is used for the direct detection and quantification of the toxic marker compound, anisatin. acs.orgnih.gov It can detect low-level adulteration by quantifying anisatin, with a limit of detection reported at 1.2 µg/kg. acs.org I. verum may contain trace amounts of anisatin (up to 0.3 ppm), but a quality control specification may set a maximum limit (e.g., 1 ppm) to ensure safety. botanicalauthentication.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and analyzes volatile compounds. The sample is vaporized and separated in a gas chromatograph, and then the components are identified by their mass spectra.The volatile profiles of the two species are different. I. verum is characterized by a high percentage of (E)-anethole (57.6-77.1%). nih.gov In contrast, the volatiles from I. anisatum are characterized by the presence of compounds like asaricin and methoxyeugenol, which are not found in I. verum. nih.gov
DNA-Based Methods Analyzes specific DNA regions (e.g., the internal transcribed spacer - ITS) to differentiate between species at the genetic level.Restriction fragment length polymorphism (RFLP) analysis of the PCR-amplified ITS region can distinguish I. anisatum from I. verum and other Illicium species in powdered samples. researchgate.net DNA methods are particularly useful for detecting trace amounts of adulterants. researchgate.netbotanicalauthentication.org

While macroscopic and microscopic examination can be useful for whole fruits, these methods are often unreliable for powdered materials due to the variability of anatomical features. mdpi.com Therefore, chemical and molecular analytical methods are considered essential for the reliable proof of purity for Illicium verum extracts. mdpi.com

Method Validation for Reproducible Quantification

To ensure that the quantification of chemical markers like this compound or toxic adulterants like anisatin is reliable and reproducible, the analytical method used must be thoroughly validated. bioline.org.br Method validation is a process that demonstrates an analytical procedure is suitable for its intended purpose. researchgate.netbioline.org.br Key validation parameters, as demonstrated in studies on Illicium species, include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For instance, an HPLC-MS/MS method for anisatin demonstrated good linearity in its validation. acs.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

Intra-day precision (repeatability): Assesses precision over a short period on the same day.

Inter-day precision (intermediate precision): Assesses precision over different days. A validated HPLC-MS/MS method for anisatin showed good intra- and inter-day precision. acs.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. A validated method for anisatin quantification reported a high recovery of over 90%. acs.orgnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a sensitive HPLC-MS/MS method, the LOD for anisatin was found to be 1.2 µg/kg. acs.orgnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for anisatin in a validated method was 3.9 µg/kg. acs.orgnih.gov

A validated HPLC method for anethole (B165797) in Illicium verum also showed satisfactory results with a coefficient of determination (R²) of 0.9945 and a relative standard deviation of less than 3%, demonstrating its reliability. bioline.org.brresearchgate.net Establishing these parameters is essential for creating a standardized protocol that can be used for routine quality control of Illicium verum extracts, ensuring consistency and safety.

Biosynthetic Pathways and Precursor Studies of Veranisatin C

Proposed Biosynthetic Route for Seco-Prezizaane Sesquiterpenoids

The biosynthesis of seco-prezizaane sesquiterpenoids is believed to commence with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). nih.gov The proposed pathway involves a series of complex cyclizations and rearrangements, followed by extensive oxidative modifications.

The key steps are hypothesized as follows:

Cyclization of Farnesyl Pyrophosphate: The pathway is initiated by the enzyme-catalyzed cyclization of FPP to form a bisabolyl cation. nih.gov

Formation of the Cedrane (B85855) Skeleton: Through a cascade of hydride shifts and further cationic cyclizations, the polycyclic cedrane skeleton is forged. nih.gov The sesquiterpene (+)-cedrol, which possesses this ring system, is considered a biosynthetic intermediate or closely related structure. nih.gov

Rearrangement to the Allo-cedrane Framework: A 1,2-alkyl shift transforms the cedrane skeleton into the allo-cedrane framework. nih.gov

Formation of the Seco-Prezizaane Core: The characteristic seco-prezizaane ring system is formed via the cleavage of a carbon-carbon bond within the allo-cedrane structure. nih.gov

Oxidative Tailoring: Following the formation of the core skeleton, a series of regio- and stereospecific oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, install the numerous hydroxyl and lactone functionalities that characterize the various seco-prezizaane sesquiterpenoids, including Veranisatin C. nih.govnih.gov The specific sequence and nature of these late-stage oxidations are what lead to the vast structural diversity within this family of natural products. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

While the general biosynthetic scheme for seco-prezizaane sesquiterpenoids is plausible, the specific enzymes that catalyze these transformations in Illicium verum remain largely uncharacterized in the scientific literature. Terpene synthases (TPSs) are responsible for the initial cyclization of FPP, and cytochrome P450 enzymes are prime candidates for the subsequent oxidative modifications. nih.gov

In a study on Illicium verum, the cDNA encoding a t-anol/isoeugenol synthase (IvAIS1) was cloned and expressed. researchgate.net However, this enzyme is involved in the biosynthesis of phenylpropanoids and its direct role, if any, in the formation of the sesquiterpenoid skeleton of this compound has not been established. The identification and functional characterization of the specific terpene synthase that produces the initial cedrane/allo-cedrane scaffold and the subsequent oxidative enzymes for the this compound pathway represent a significant gap in current knowledge.

Isotope-Labeling Studies for Precursor Incorporation

Isotope-labeling is a powerful technique to trace the biosynthetic origins of natural products. In the context of terpenoid biosynthesis, precursors such as ¹³C-labeled glucose or acetate (B1210297) are supplied to the organism, and the position of the labels in the final product is determined, typically by NMR spectroscopy. This allows for the confirmation of precursor molecules and the elucidation of rearrangement pathways.

Despite the utility of this method, specific isotope-labeling studies confirming the incorporation of FPP or earlier precursors into the this compound molecule have not been reported in the available scientific literature. Such studies would be crucial to experimentally validate the proposed biosynthetic pathway and to clarify the details of the skeletal rearrangements.

Genetic and Molecular Biology Approaches in Biosynthesis Elucidation

Modern molecular biology techniques, including genome mining and transcriptomics, are instrumental in identifying biosynthetic gene clusters for natural products. By analyzing the genome or transcriptome of Illicium verum, it may be possible to identify candidate genes for terpene synthases and cytochrome P450s that are co-expressed and potentially located in a gene cluster responsible for this compound biosynthesis.

To date, reports on the application of these genetic and molecular biology approaches to specifically elucidate the biosynthetic pathway of this compound are scarce. The identification of a full set of biosynthetic genes would not only confirm the proposed pathway but also enable heterologous expression and production of this compound or its precursors in microbial hosts.

Chemoenzymatic Synthesis Prospects

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. This approach holds promise for the production of complex natural products like this compound.

While total syntheses of several seco-prezizaane sesquiterpenes have been achieved, they often involve many steps. nih.gov A potential chemoenzymatic strategy for this compound could involve the enzymatic synthesis of a core scaffold, such as the allo-cedrane or an early seco-prezizaane intermediate, using a cloned terpene synthase. This biologically-produced intermediate could then be elaborated through a series of chemical steps to install the specific functional groups of this compound. However, the development of such a chemoenzymatic route is contingent on the discovery and characterization of the key biosynthetic enzymes, which, as noted, are currently unknown for this compound.

Future Research Avenues and Translational Potential of Veranisatin C

Comprehensive Mechanistic Studies at the Cellular and Subcellular Levels

While initial studies have pointed to the neurotropic effects of veranisatins, the precise mechanisms at the cellular and subcellular levels remain largely unknown. nih.gov Future research must delve into how Veranisatin C interacts with neuronal cells. A crucial step will be to identify its primary molecular targets within the cell. Techniques like affinity chromatography and chemical proteomics could be employed to isolate and identify binding proteins.

Furthermore, understanding the compound's impact on subcellular organelles is critical. For instance, investigating its effects on mitochondrial function, such as respiration and membrane potential, could reveal insights into its influence on cellular energetics and apoptosis. Advanced imaging techniques, including confocal and super-resolution microscopy, will be invaluable for visualizing the localization of this compound within cellular compartments and tracking its dynamic interactions with its targets. science.gov

Discovery of Novel Biological Targets and Signaling Pathways

The known biological activities of this compound, such as its convulsive and hypothermic effects at different doses, suggest it interacts with specific neurological pathways. nih.goviscientific.org It is classified alongside anisatin (B1215211) as a noncompetitive GABA-antagonist, which likely explains its convulsive properties. nih.gov However, the full spectrum of its biological targets and the signaling pathways it modulates requires further elucidation.

Future studies should employ unbiased screening methods to identify novel targets. For example, screening this compound against a panel of receptors, ion channels, and enzymes could reveal unexpected activities. Investigating its influence on key signaling cascades involved in neuroinflammation, oxidative stress, and neuroprotection is also a priority. mdpi.com Computational approaches, such as molecular docking, have already been used to predict the interaction of related veranisatins with targets like the main protease of SARS-CoV-2, suggesting that similar in silico studies could guide the experimental discovery of new targets for this compound. researchgate.net

Development of Chemoenzymatic or Chemo-Biocatalytic Synthetic Routes

The reliance on extraction from natural sources can limit the supply of this compound for extensive research. ontosight.ai The development of efficient and scalable synthetic methodologies is therefore crucial. While the total synthesis of complex sesquiterpenoids is challenging, chemoenzymatic and chemo-biocatalytic strategies offer a promising path forward. ontosight.ainih.gov

These approaches leverage the high selectivity of enzymes for specific transformations, which can simplify complex chemical syntheses and improve yields. nih.gov For instance, enzymes could be used to create key chiral centers found in the this compound scaffold with high stereocontrol. The development of such synthetic routes would not only provide a reliable source of the compound but also enable the creation of analogues for structure-activity relationship (SAR) studies. escholarship.org

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the biological impact of this compound, the integration of various "omics" technologies is essential. nih.govfrontlinegenomics.com These technologies provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to the compound. mdpi.comsapienzaeditorial.com

Proteomics: Can identify changes in protein expression and post-translational modifications in cells treated with this compound, revealing the proteins and pathways that are most affected. frontlinegenomics.com

Metabolomics: Can analyze shifts in the cellular metabolome, providing insights into how the compound alters metabolic pathways.

Transcriptomics: Can measure changes in gene expression, indicating which genes are up- or down-regulated by the compound.

By integrating these multi-omics datasets, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action and identify potential biomarkers for its effects. nih.govdrugdiscoverynews.com

Application as a Biochemical Probe in Fundamental Biological Research

The specific biological activities of this compound make it a potentially valuable tool for fundamental research. As a potent modulator of neuronal activity, it can be used as a biochemical probe to investigate the function of its target proteins and dissect complex neurological pathways. nih.gov For example, its action as a GABA-antagonist allows researchers to study the role of GABAergic signaling in various physiological and pathological processes. nih.gov

To enhance its utility as a research tool, synthetic chemists could develop derivatives of this compound that are tagged with fluorescent markers or affinity labels. These probes would facilitate the visualization of the compound's subcellular distribution and the identification of its binding partners through pull-down experiments.

Exploration in Combinatorial Therapies and Polypharmacology

The therapeutic potential of this compound may be amplified when used in combination with other drugs. Future research should investigate its synergistic or additive effects with existing therapies for neurological disorders. For instance, combining this compound with other neurotropic agents could lead to enhanced efficacy or allow for lower, safer doses of each compound. ulpgc.es

Sustainable Sourcing and Biotechnological Production of this compound

The current source of this compound is the fruit of Illicium verum. mdpi.comcabidigitallibrary.org Over-reliance on this natural source is not sustainable in the long term. Therefore, developing alternative, sustainable production methods is a critical future direction.

Biotechnological production in microbial systems, such as engineered yeast or bacteria, offers a promising alternative. ontosight.ai By transferring the biosynthetic genes for this compound into a microbial host, it may be possible to produce the compound through fermentation. This approach would provide a scalable, cost-effective, and environmentally friendly source of this compound, ensuring a stable supply for future research and potential clinical applications. science.gov

Q & A

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Validate hypotheses with CRISPR-Cas9 knockouts or inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.